1,3,5-Tris(4-methoxyphenyl)benzol

Übersicht

Beschreibung

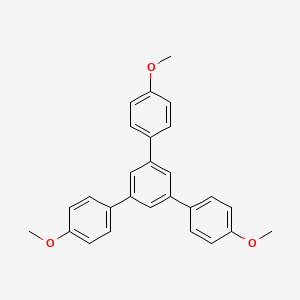

1,3,5-Tris(4-methoxyphenyl)benzene is an organic compound with the molecular formula C27H24O3. It is a derivative of benzene where three methoxyphenyl groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris(4-methoxyphenyl)benzene is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of molecular interactions and binding affinities.

Medicine: As a potential scaffold for drug development.

Industry: In the production of advanced materials and polymers.

Wirkmechanismus

Target of Action

Similar compounds have been used as building blocks for metal-organic frameworks (mofs) , suggesting that its targets could be the components of these frameworks.

Mode of Action

Given its structural similarity to other compounds used in mofs, it’s plausible that it interacts with its targets by forming bonds to create a 3d microporous material .

Biochemical Pathways

Mofs, which this compound may help form, are known to be involved in gas adsorption and separation technologies .

Result of Action

As a potential component of mofs, it may contribute to the formation of 3d microporous materials that have applications in gas storage, gas separation, and catalysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-methoxyphenyl)benzene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of 1,3,5-Tris(4-methoxyphenyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,5-Tris(4-methoxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 1,3,5-Tris(4-hydroxyphenyl)benzene.

Reduction: Formation of partially or fully hydrogenated derivatives.

Substitution: Formation of halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

- 1,3,5-Tris(4-hydroxyphenyl)benzene

- 1,3,5-Tris(4-methylphenyl)benzene

- 1,3,5-Tris(4-chlorophenyl)benzene

Uniqueness: 1,3,5-Tris(4-methoxyphenyl)benzene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in specific chemical reactions. The methoxy groups also influence the compound’s electronic properties, making it distinct from its hydroxy, methyl, and chloro analogs .

Biologische Aktivität

1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) is an aromatic compound characterized by its three methoxy-substituted phenyl groups attached to a central benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of TMPB, focusing on its interactions with biomolecules, pharmacological potential, and implications for drug development.

- Molecular Formula : C24H24O3

- Molecular Weight : 368.45 g/mol

- Structure : The compound features three para-methoxyphenyl groups, which enhance its lipophilicity and influence its interaction with various biological targets.

TMPB exhibits biological activity through several mechanisms:

- Binding Interactions : TMPB can form complexes with various biological targets, including proteins and nucleic acids. Its methoxy groups facilitate interactions via hydrogen bonding and π-π stacking.

- Enzyme Inhibition : Studies indicate that TMPB can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

- Cellular Effects : TMPB influences cellular processes such as signaling pathways and gene expression, which may contribute to its pharmacological effects.

Anticancer Activity

Research has shown that TMPB derivatives possess anticancer properties. For instance:

- A study demonstrated that compounds structurally related to TMPB exhibited significant cytotoxicity against breast and cervical cancer cell lines. The mechanism involved DNA intercalation and groove binding, leading to disruption of DNA replication processes .

- TMPB's ability to inhibit cancer cell proliferation was attributed to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Amyloid Inhibition

TMPB has been investigated for its potential in inhibiting amyloid fibril formation:

- A study found that TMPB effectively inhibited the aggregation of hen egg white lysozyme (HEWL), a model protein for amyloid studies. The compound's structural features contributed to its effectiveness in preventing protein misfolding and aggregation .

- The inhibitory potential was quantified using the Thioflavin T (ThT) fluorescence assay, indicating that TMPB could be a candidate for developing treatments for amyloid-related diseases.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, TMPB was tested against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : TMPB showed IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Study 2: Inhibition of Protein Aggregation

A detailed investigation into the effects of TMPB on HEWL aggregation yielded promising results:

- Experimental Setup : HEWL was incubated under conditions promoting fibrillation in the presence of varying concentrations of TMPB.

- Findings : TMPB significantly reduced fibril formation compared to control samples, suggesting its potential as a therapeutic agent against amyloidosis.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3,5-Tris(4-hydroxyphenyl)benzene | Contains hydroxyl groups instead of methoxy | Strong hydrogen bonding capabilities |

| 1,3,5-Tris(4-fluorophenyl)benzene | Fluorine substituents increase electron density | Enhanced reactivity towards electrophiles |

| 1,3,5-Tris(4-carboxyphenyl)benzene | Carboxylic acid groups enhance solubility | Exhibits significant biological activity against cancer cells |

Eigenschaften

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHSLHOMBWKQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324627 | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-20-8 | |

| Record name | 7509-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?

A1: 1,3,5-Tris(4-methoxyphenyl)benzene exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.